

Technical Guide: Solubility of 1-Palmitoyl-3-bromopropanediol in Organic Solvents

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Compound of Interest

Compound Name: 1-Palmitoyl-3-bromopropanediol

Cat. No.: B15549989

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of **1-Palmitoyl-3-bromopropanediol**. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the theoretical solubility profile based on the molecule's physicochemical properties and presents detailed experimental protocols for its empirical determination. The methodologies provided are designed to enable researchers to generate reliable and reproducible solubility data, which is critical for applications in drug formulation, synthesis, and various research contexts.

Introduction

1-Palmitoyl-3-bromopropanediol is a functionalized lipid consisting of a C16 saturated fatty acid (palmitic acid) esterified to a 3-bromo-1,2-propanediol backbone. This amphiphilic structure, featuring a long, nonpolar hydrocarbon tail and a polar headgroup containing hydroxyl and bromo functionalities, dictates its solubility behavior. Understanding its solubility in various organic solvents is paramount for its use as a synthetic intermediate, in the development of lipid-based drug delivery systems, and for purification processes. This guide outlines the expected solubility trends and provides robust protocols for quantitative measurement.

Theoretical Solubility Profile

The solubility of a solute is governed by the principle of "like dissolves like." The molecular structure of **1-Palmitoyl-3-bromopropanediol** suggests a specific solubility pattern:

- **Nonpolar Solvents** (e.g., Hexane, Toluene, Chloroform): The long C16 palmitoyl chain is a dominant nonpolar feature. Consequently, the compound is expected to exhibit good solubility in nonpolar and weakly polar organic solvents.[1][2] Solvents like chloroform, toluene, and other hydrocarbons should effectively solvate the aliphatic tail.[1][2]
- **Polar Aprotic Solvents** (e.g., Acetone, Ethyl Acetate, Tetrahydrofuran (THF)): These solvents have intermediate polarity and can engage in dipole-dipole interactions. They are likely to be effective solvents, capable of interacting with both the polar headgroup and the nonpolar tail.
- **Polar Protic Solvents** (e.g., Methanol, Ethanol, Water): The presence of the polar hydroxyl and bromo groups allows for hydrogen bonding and polar interactions.[3] However, the large, hydrophobic palmitoyl chain will significantly limit solubility in highly polar protic solvents.[4] [5] Solubility is expected to be low in short-chain alcohols and virtually negligible in water.

Quantitative Solubility Data

As of the date of this publication, specific quantitative solubility data for **1-Palmitoyl-3-bromopropanediol** in various organic solvents is not readily available in peer-reviewed literature. The following table is provided as a template for researchers to systematically record their experimentally determined data.

Solvent	Solvent Polarity (Relative)	Temperature (°C)	Solubility (mg/mL)	Solubility (mol/L)	Method
e.g., Chloroform	Low	25	Shake-Flask/HPLC		
e.g., Hexane	Low	25	Shake-Flask/HPLC		
e.g., Toluene	Low	25	Shake-Flask/HPLC		
e.g., Ethyl Acetate	Medium	25	Shake-Flask/HPLC		
e.g., Acetone	Medium	25	Shake-Flask/HPLC		
e.g., Tetrahydrofuran	Medium	25	Shake-Flask/HPLC		
e.g., Ethanol	High	25	Shake-Flask/HPLC		
e.g., Methanol	High	25	Shake-Flask/HPLC		

Experimental Protocols for Solubility Determination

To obtain accurate and reliable quantitative data, a systematic experimental approach is required. The equilibrium shake-flask method is the gold standard for determining thermodynamic solubility.^[6]

Protocol 1: Equilibrium Shake-Flask Method

This method measures the equilibrium solubility of a compound in a liquid solvent at a controlled temperature.

4.1.1. Materials and Equipment

- **1-Palmitoyl-3-bromopropanediol** (solid)
- Selected organic solvents (analytical grade)
- Glass vials with screw caps (e.g., 4 mL or 8 mL)
- Analytical balance
- Thermostatically controlled shaker or incubator
- Syringe filters (0.22 μm or 0.45 μm , solvent-compatible)
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV, ELSD, or CAD)[7][8][9]
- Volumetric flasks and pipettes

4.1.2. Procedure

- **Preparation:** Add an excess amount of solid **1-Palmitoyl-3-bromopropanediol** to a pre-weighed glass vial. An amount that ensures a solid phase remains after equilibration is crucial.[6]
- **Solvent Addition:** Add a known volume (e.g., 2 mL) of the selected organic solvent to the vial.
- **Equilibration:** Seal the vials tightly and place them in a shaker incubator set to a constant temperature (e.g., 25 °C). Agitate the vials for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.[6][10] The time required may need to be determined empirically by sampling at different time points (e.g., 24, 48, 72 hours) and confirming that the concentration of the solute in the solution remains constant.
- **Phase Separation:** After equilibration, allow the vials to stand undisturbed at the controlled temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.
- **Sampling:** Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a solvent-compatible syringe filter into a clean vial to remove all undissolved solid particles.[11]

- Dilution: Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase used for HPLC analysis) to a concentration within the calibrated range of the analytical method.
- Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of **1-Palmitoyl-3-bromopropanediol**.^[11] A calibration curve must be generated using standard solutions of known concentrations.

Protocol 2: Solubility Determination by Differential Scanning Calorimetry (DSC)

For semi-solid or solid excipients, DSC is a powerful alternative technique.^{[7][8][12]} The principle relies on the depression of the melting enthalpy of the solvent as the solute dissolves in it. Saturation is reached when a further increase in solute concentration no longer depresses the melting enthalpy.^{[7][8]}

4.2.1. Materials and Equipment

- **1-Palmitoyl-3-bromopropanediol**
- Solid or semi-solid solvent (e.g., lipid excipients)
- Differential Scanning Calorimeter (DSC)
- Analytical balance
- Hot plate or water bath
- Small vials for mixing

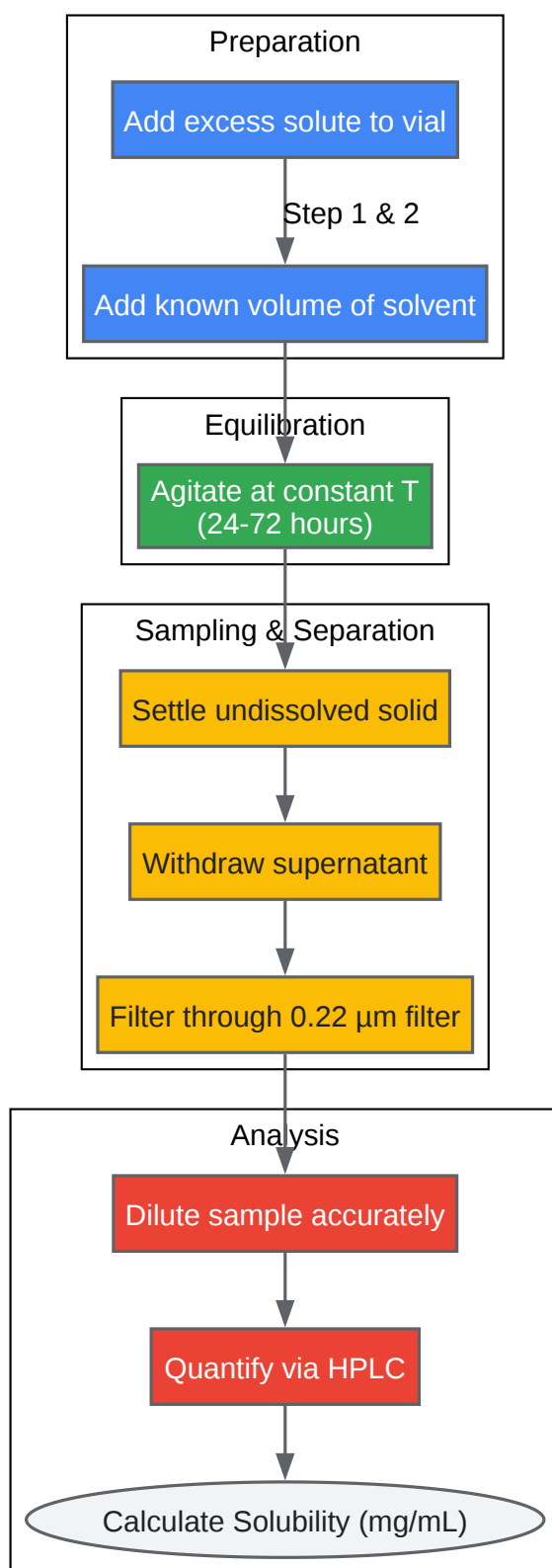
4.2.2. Procedure

- Sample Preparation: Prepare a series of physical mixtures of **1-Palmitoyl-3-bromopropanediol** and the solvent with varying concentrations (e.g., 1%, 5%, 10%, 20% w/w).

- Homogenization: Gently heat the solvent until it melts. Add the solute and stir until a homogenous molten mixture is obtained.
- DSC Analysis: Accurately weigh a small amount (5-10 mg) of each mixture into a DSC pan and seal it.
- Thermal Program: Heat the samples in the DSC at a controlled rate (e.g., 10 °C/min) over a temperature range that encompasses the melting point of the pure solvent.
- Data Analysis: Determine the melting enthalpy (ΔH) for the solvent in each mixture. Plot the melting enthalpy (in J/g) as a function of the solute concentration. The point at which the downward trend of the enthalpy breaks or plateaus indicates the saturation solubility.^{[7][8]}
^[12]

Visualized Experimental Workflow

The following diagram illustrates the key steps in the equilibrium shake-flask method for determining solubility.



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Caption: Workflow for Shake-Flask Solubility Determination.

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